![molecular formula C13H17NO3 B153717 Cbz-L-Prolinol CAS No. 6216-63-3](/img/structure/B153717.png)
Cbz-L-Prolinol
Overview
Description
Cbz-L-Prolinol refers to a compound that is structurally related to the amino acid proline, with a benzyloxycarbonyl (Cbz) protective group. This protective group is commonly used in peptide synthesis to protect the amine functionality. The presence of the Cbz group allows for selective reactions to occur at other sites of the molecule without interference from the amine group.
Synthesis Analysis
The synthesis of Cbz-protected compounds, such as those related to proline, involves several steps that may include protection, activation, and coupling reactions. For instance, the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, an intermediate for HIV protease inhibitors, starts from natural L-phenylalanine (L-Phe). The process involves amino protection, the Arndt-Eistert reaction, chlorination, and reduction to obtain the desired product . Another method for synthesizing N-Cbz-protected proline analogs involves cyclic amidoalkylation of hydrophosphorylic compounds, which allows for the three-center two-component amide version of the Kabachnik–Fields reaction .
Molecular Structure Analysis
The molecular structure of Cbz-protected compounds is characterized by the presence of the Cbz group attached to an amine. The structural characterization can be performed using techniques such as LC-MS and X-ray diffraction, which provide detailed information about the molecular composition and the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Cbz-protected compounds can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the synthesis of N-Cbz-protected 2-aminoalkanesulfonyl chlorides involves the radical addition of different xanthates to benzyl N-allylcarbamate followed by oxidative chlorination . These reactions are crucial for creating compounds with diverse functionalized side chains, which can be further utilized in the synthesis of receptor ligands and enzyme inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of Cbz-L-Prolinol and related compounds are influenced by the protective Cbz group and the overall molecular structure. These properties include solubility, stability, and reactivity, which are important for their use in chemical synthesis and pharmaceutical applications. The protective group can be removed under specific conditions, allowing the free amine to participate in subsequent reactions.
Scientific Research Applications
Pharmacogenomics in Epilepsy Treatment :
- Hung et al. (2012) studied the impacts of genetic polymorphisms on the variability in dosages and concentrations of Carbamazepine (CBZ) in epileptic patients. This research aids in understanding the individualized therapy optimization for epilepsy treatment using CBZ (Hung et al., 2012).
Environmental Impact and Toxicity Studies :
- Almeida et al. (2014) evaluated the acute toxicity of environmentally relevant concentrations of CBZ in bivalves, indicating its potential toxic effects on non-target organisms in aquatic ecosystems (Almeida et al., 2014).
Pro-Oxidant Effects on Marine Species :
- Tsiaka et al. (2013) investigated the pro-oxidant behavior of CBZ on marine species, providing insights into its environmental impact and ecotoxicological risk evaluation (Tsiaka et al., 2013).
Pharmaceutical Formulation and Delivery :
- Kelmann et al. (2007) focused on developing a nanoemulsion for CBZ intravenous delivery, enhancing its application in medical treatments (Kelmann et al., 2007).
Role in Pediatric Psychiatry :
- Evans et al. (1987) explored the use of CBZ in treating various neuropsychiatric disorders in pediatric patients, broadening its application beyond epilepsy (Evans et al., 1987).
Chemical Transformations in Pharmaceutical Synthesis :
- Kaczmarek et al. (2018) reported on the transformations of α-hydroxyphosphonates derived from proline, relevant to pharmaceutical synthesis and the creation of new drug compounds (Kaczmarek et al., 2018).
In Vitro Studies on Antiepileptic Drugs :
- Pavone and Cardile (2003) conducted research on biochemical modifications induced by CBZ in primary rat astrocyte cultures, contributing to a better understanding of its biological effects (Pavone & Cardile, 2003).
Genetic Association Studies in Epilepsy :
- Subenthiran et al. (2013) explored the linkage between genetic polymorphisms and the treatment outcome of epilepsy with CBZ mono-therapy (Subenthiran et al., 2013).
Promotion of Liver Regeneration and Survival :
- Kawaguchi et al. (2013) discovered that CBZ promotes hepatocellular proliferation and liver regeneration, indicating its potential therapeutic application beyond its anticonvulsant properties (Kawaguchi et al., 2013).
Electrochemical Degradation Studies :
- García-Espinoza et al. (2018) researched the electrochemical degradation of CBZ, shedding light on its removal and transformation pathways in environmental settings (García-Espinoza et al., 2018).
Environmental Levels and Developmental Impact :
- Kohl et al. (2019) demonstrated the teratogenic effect of environmental-relevant concentrations of CBZ on chick embryonic development, highlighting its potential ecological and public-health impacts (Kohl et al., 2019).
Environmental Contamination and Bioremediation :
- Golan-Rozen et al. (2011) investigated the metabolism of CBZ by the white-rot fungus Pleurotus ostreatus, providing insights into bioremediation strategies for this recalcitrant compound (Golan-Rozen et al., 2011).
properties
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455098 | |
Record name | Cbz-L-Prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-Prolinol | |
CAS RN |
6216-63-3 | |
Record name | Cbz-L-Prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.